molecular formula Re B1203562 Rhenium-188 CAS No. 14378-26-8

Rhenium-188

Cat. No.: B1203562
CAS No.: 14378-26-8
M. Wt: 187.958114 g/mol
InChI Key: WUAPFZMCVAUBPE-NJFSPNSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhenium-188 ($^{188}\text{Re}$) is a β-emitting radionuclide with a half-life of 16.9 hours, emitting high-energy β-particles (maximum energy = 2.11 MeV) and a 155 keV gamma photon (15% abundance) suitable for simultaneous therapy and imaging . It is produced via a tungsten-188/rhenium-188 ($^{188}\text{W}/^{188}\text{Re}$) generator system, analogous to the $^{99}\text{Mo}/^{99\text{m}}\text{Tc}$ generator, ensuring on-demand availability in clinical settings . The carrier-free nature of $^{188}\text{Re}$ (unlike reactor-produced $^{186}\text{Re}$) allows high specific activity, critical for targeted radiopharmaceuticals .

Scientific Research Applications

Therapeutic Applications

1. Cancer Treatment

Re-188 has been extensively studied for its therapeutic efficacy in treating various cancers, particularly those expressing sodium iodide symporter (NIS) genes. Studies have demonstrated that Re-188 can significantly reduce tumor growth in xenograft models, making it a promising candidate for targeted radionuclide therapy .

Case Study: Head and Neck Squamous Cell Carcinoma (HNSCC)
In a study involving PEGylated liposomal formulations of Re-188, researchers found that while the drug temporarily suppressed tumor growth, combining it with chemotherapeutic agents could enhance therapeutic outcomes .

2. Palliative Care for Bone Pain

Re-188 has shown effectiveness in alleviating metastatic bone pain, particularly in prostate cancer patients. Clinical trials have reported response rates of 70% to 80% in reducing pain and improving quality of life among patients treated with Re-188 hydroxyethylidene diphosphonate (HEDP) .

Case Study: Prostate Cancer Treatment
In a multicenter study involving 818 patients treated with Re-188-HEDP, pain relief was achieved in 81% of cases, with a significant number reporting improvements in their quality of life .

Diagnostic Applications

1. Imaging Techniques

Re-188's gamma emissions allow for effective imaging capabilities, aiding in the diagnosis and monitoring of treatment responses. Its chemical similarity to technetium enables the development of diagnostic agents that can be used alongside therapeutic applications .

2. In Vivo Imaging

Research has indicated that Re-188 can be utilized for in vivo imaging of tumors, enhancing the visualization of cancerous tissues during treatment planning . The ability to emit gamma rays while delivering therapeutic doses makes it an attractive option for theranostic applications.

Production and Supply Challenges

The production of Re-188 is primarily dependent on tungsten-188 generators, which are currently facing supply constraints. The International Atomic Energy Agency (IAEA) has emphasized the need for enhanced production capabilities to meet the growing demand for this radioisotope in clinical settings .

Data Table: Summary of Clinical Studies Involving this compound

Study Population Condition Treated Outcome Measure Results
Castellucci et al., 20216 patientsNon-melanoma skin cancerTreatment responseAll patients showed positive response to Re-188 paste treatment
Chen et al., 200023 patientsBone metastasesPain relief82% reduction in analgesic intake
Li et al., 200161 patientsVarious primary tumorsQuality of life improvement80% response rate observed

Comparison with Similar Compounds

Rhenium-188 vs. Rhenium-186

Property This compound ($^{188}\text{Re}$) Rhenium-186 ($^{186}\text{Re}$)
Half-life 16.9 hours 90 hours
Production Generator ($^{188}\text{W}/^{188}\text{Re}$) Reactor-produced (carrier-added)
β-Energy (Max) 2.11 MeV 1.07 MeV
Gamma Emission 155 keV (15%) 137 keV (9%)
Specific Activity High (carrier-free) Lower (excess $^{185}\text{Re}$)
Clinical Use On-demand therapy, short-term dosing Requires longer planning due to T$_{1/2}$

$^{188}\text{Re}$’s generator-based availability and higher β-energy enable rapid, cost-effective therapeutic regimens, whereas $^{186}\text{Re}$’s longer half-life suits prolonged tumor exposure but requires reactor access .

This compound vs. Strontium-89 ($^{89}\text{Sr}$) and Samarium-153 ($^{153}\text{Sm}$)

Property $^{188}\text{Re-HEDP}$ $^{89}\text{Sr}$ $^{153}\text{Sm-EDTMP}$
Half-life 16.9 hours 50.5 days 46.3 hours
β-Energy (Max) 2.11 MeV 1.46 MeV 0.81 MeV
Gamma Emission 155 keV (imaging compatible) None 103 keV (28%)
Biodistribution Rapid skeletal uptake (<4 hr) Slow uptake (7–21 days) Rapid uptake (<2 hr)
Toxicity Minimal myelosuppression Significant myelosuppression Moderate myelosuppression

$^{188}\text{Re-HEDP}$ combines rapid targeting, imaging capability, and lower hematologic toxicity compared to $^{89}\text{Sr}$ and $^{153}\text{Sm}$ .

This compound vs. Lutetium-177 ($^{177}\text{Lu}$) and Yttrium-90 ($^{90}\text{Y}$)

Property $^{188}\text{Re}$ $^{177}\text{Lu}$ $^{90}\text{Y}$
Half-life 16.9 hours 6.7 days 64 hours
Emission β- (2.11 MeV), γ (155 keV) β- (0.5 MeV), γ (113 keV) β- (2.28 MeV)
Imaging SPECT-compatible SPECT-compatible PET (via bremsstrahlung)
Production Generator Reactor/cyclotron Generator ($^{90}\text{Sr}/^{90}\text{Y}$)
Tissue Penetration 3.8 mm (mean) 0.6 mm (mean) 5.3 mm (mean)

$^{188}\text{Re}$’s gamma emission enables real-time dosimetry, unlike $^{90}\text{Y}$, while its shorter half-life permits dose fractionation for improved safety .

Research Findings and Clinical Insights

Bone Metastases Therapy

  • $^{188}\text{Re-HEDP}$ : In a phase II trial, 1,110 MBq (30 mCi) achieved pain palliation in 70% of prostate cancer patients with skeletal metastases, with radiation exposure rates dropping to 0.5 mR/hr at 1 m within 4 hours post-administration .
  • $^{188}\text{Re-Zoledronic Acid}$: A novel agent combining bisphosphonate targeting and β-therapy showed 85% tumor retention in preclinical models, outperforming $^{186}\text{Re-HEDP}$ .

Targeted Radiotherapy

  • Somatostatin Receptor Targeting: $^{188}\text{Re-P2045}$ (BAY86-5284) demonstrated 80% tumor regression in AR42J pancreatic xenografts, with minimal renal toxicity due to optimized peptide design .
  • Hepatocellular Carcinoma: $^{188}\text{Re}$-labeled lipiodol achieved 50% partial response rates in trans-arterial therapy, comparable to $^{90}\text{Y}$ microspheres but with lower off-target effects .

Radiosynovectomy

  • $^{188}\text{Re}$-colloid (tin or sulfur colloid) achieved 85% remission in rheumatoid arthritis patients, with synovial ablation depth (3–5 mm) matching $^{90}\text{Y}$ colloid efficacy .

Preparation Methods

Generator-Based Production of Rhenium-188

Tungsten-188/Re-188 Generator System

The primary source of ¹⁸⁸Re is the tungsten-188 (¹⁸⁸W)/¹⁸⁸Re generator, analogous to the ⁹⁹Mo/⁹⁹mTc system. Parent ¹⁸⁸W (t₁/₂ = 69.4 days) is produced via double neutron capture on enriched tungsten-186 (¹⁸⁶W) in high-flux nuclear reactors (≥8×10¹⁴ n/cm²/s) . The Oak Ridge National Laboratory (ORNL) utilizes the High Flux Isotope Reactor (HFIR) for large-scale ¹⁸⁸W production, yielding sodium tungstate (Na₂¹⁸⁸WO₄) after radiochemical processing .

Generator Loading and Elution

¹⁸⁸W is adsorbed onto an alumina (Al₂O₃) column as tungstic acid (H₂WO₄). Elution with 0.9% saline yields ¹⁸⁸Re as sodium perrhenate ([¹⁸⁸Re]ReO₄⁻), with a typical breakthrough of <0.01% ¹⁸⁸W . Clinical-scale generators (50–1000 mCi) provide ¹⁸⁸Re for 4–6 months, with elution efficiencies exceeding 80% . Post-elution purification via additional alumina columns minimizes ¹⁸⁸W contamination, critical for therapeutic applications .

Table 1: Key Parameters of the ¹⁸⁸W/¹⁸⁸Re Generator

ParameterValue/Description
Parent half-life (¹⁸⁸W)69.4 days
Eluent0.9% NaCl
Elution efficiency80–90%
¹⁸⁸W breakthrough<0.01%
Clinical activity range50–1000 mCi

Chemical Reduction of Perrhenate for Radiopharmaceutical Synthesis

Reduction of [¹⁸⁸Re]ReO₄⁻ to Reactive Intermediates

The tetraoxo perrhenate anion ([¹⁸⁸Re]ReO₄⁻) serves as the starting material for most ¹⁸⁸Re radiopharmaceuticals. Reduction to lower oxidation states (Re³⁺, Re⁴⁺, or Re⁵⁺) is achieved using stannous chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or ascorbic acid, often in the presence of ligands to stabilize the reduced species .

Ligand-Assisted Stabilization

Ligands such as mercaptoacetyltriglycine (MAG3), dimercaptosuccinic acid (DMSA), and hydroxyethylidene diphosphonate (HEDP) coordinate with reduced ¹⁸⁸Re, forming stable complexes. For instance, ¹⁸⁸Re-HEDP, used for bone pain palliation, requires the addition of carrier rhenium (ReO₄⁻) to optimize bone uptake, achieving RCP >90% .

Equation 1: Reduction of [¹⁸⁸Re]ReO₄⁻ with SnCl₂

[188Re]ReO4+SnCl2+4H+[188Re]Re3++SnCl4+2H2O[^{188}\text{Re}]\text{ReO}4^- + \text{SnCl}2 + 4\text{H}^+ \rightarrow [^{188}\text{Re}]\text{Re}^{3+} + \text{SnCl}4 + 2\text{H}2\text{O}

Kit-Based Preparation of ¹⁸⁸Re-Lipiodol for Hepatic Radioembolization

Freeze-Dried Kits for Hospital Radiopharmacies

Three freeze-dried kits—acetylated 4-hexadecyl-4,7-diaza-1,10-decanedithiol (AHDD), super six sulfur (SSS), and diethyl dithiocarbamate (DEDC)—are commercially available for ¹⁸⁸Re-Lipiodol preparation . These kits simplify the synthesis of ¹⁸⁸Re-Lipiodol, a lipophilic agent used in transarterial radioembolization (TARE) for hepatocellular carcinoma.

Comparative Performance of Kits

  • AHDD Kit : Yields 74.8% ± 3.3% with RCP 88.7% ± 2.8%.

  • SSS Kit : Achieves higher yield (87.6% ± 4.8%) and RCP (92.9% ± 3.0%).

  • DEDC Kit : Modified versions yield 87.2% ± 2.7% and RCP 95.4% ± 2.3%, with advantages in preparation time and compatibility with low-activity ¹⁸⁸Re .

Table 2: Performance of Freeze-Dried Kits for ¹⁸⁸Re-Lipiodol

Kit TypeOverall Yield (%)RCP (%)Preparation Time (min)
AHDD74.8 ± 3.388.7 ± 2.845
SSS87.6 ± 4.892.9 ± 3.030
DEDC87.2 ± 2.795.4 ± 2.320

Novel Methods: ¹⁸⁸Re-Tricarbonyl Complexes

Borohydride Exchange Resin (BER) Method

A patent-pending method employs BER to synthesize ¹⁸⁸Re-tricarbonyl complexes ([¹⁸⁸Re(CO)₃(H₂O)₃]⁺) . BER serves dual roles as a reducing agent and anion scavenger, minimizing byproducts. The process involves reacting [¹⁸⁸Re]ReO₄⁻ with borane ammonia (BH₃·NH₃) and potassium boranocarbonate (K₂[H₃BCO₂]) under mild conditions (pH 6–8, 75°C), yielding the precursor in >90% purity .

Ligand Exchange for Targeted Therapies

The precursor reacts with biomolecular ligands (e.g., peptides, antibodies) to form targeted ¹⁸⁸Re agents. For example, ¹⁸⁸Re-tricarbonyl-DMSA demonstrates high affinity for prostate cancer bone metastases, though clinical adoption remains pending .

Quality Control and Regulatory Considerations

Radiochemical Purity (RCP) Assessment

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for RCP verification. For ¹⁸⁸Re-Lipiodol, TLC using silica gel plates and acetone solvent resolves free [¹⁸⁸Re]ReO₄⁻ (Rf = 0.9) from lipophilic complexes (Rf = 0.1) .

Sterility and Apyrogenicity

Preparations must comply with Good Manufacturing Practice (GMP) guidelines. Sterile filtration (0.22 μm) and endotoxin testing (<175 EU/dose) are mandatory for clinical formulations .

Properties

CAS No.

14378-26-8

Molecular Formula

Re

Molecular Weight

187.958114 g/mol

IUPAC Name

rhenium-188

InChI

InChI=1S/Re/i1+2

InChI Key

WUAPFZMCVAUBPE-NJFSPNSNSA-N

SMILES

[Re]

Isomeric SMILES

[188Re]

Canonical SMILES

[Re]

Synonyms

188Re radioisotope
Re-188 radioisotope
Rhenium-188

Origin of Product

United States

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